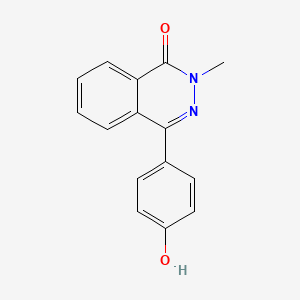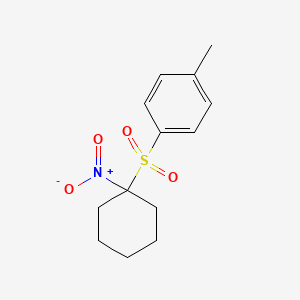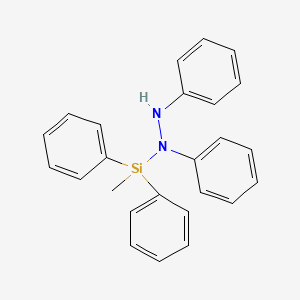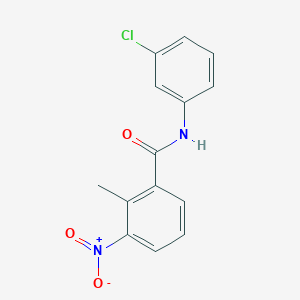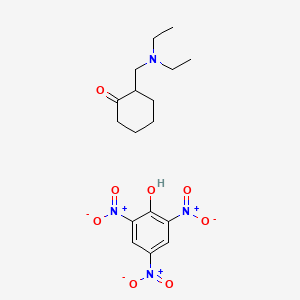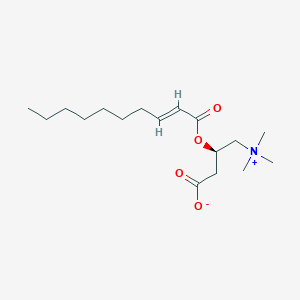
trans-2-Decenoyl-L-carnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Decenoyl-L-carnitine: is a metabolite of L-carnitine, an essential cofactor in fatty acid metabolism. It plays a crucial role in the transport of fatty acids through the inner mitochondrial membrane, facilitating their oxidation and subsequent energy production. This compound is primarily synthesized in the liver and kidney, with the highest concentrations found in the heart and skeletal muscle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Decenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-decenoyl chloride. This reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The reaction is typically conducted at room temperature to avoid any potential degradation of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-Decenoyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bond or the carboxyl group, leading to the formation of different oxidized products.
Reduction: The double bond in this compound can be reduced to form the corresponding saturated compound.
Substitution: The ester linkage in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is the saturated ester.
Substitution: Products vary depending on the nucleophile used but can include hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: trans-2-Decenoyl-L-carnitine is used as an analytical standard in various chromatographic techniques to quantify acylcarnitines in biological samples .
Biology: In biological research, this compound serves as a biomarker for metabolic disorders, particularly those involving fatty acid oxidation defects .
Medicine: Clinically, this compound is investigated for its role in diagnosing and understanding metabolic diseases, such as very-long-chain acyl-CoA dehydrogenase deficiency .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic assays and therapeutic agents targeting metabolic pathways .
Mécanisme D'action
trans-2-Decenoyl-L-carnitine acts as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix. Here, these fatty acids undergo β-oxidation to acetyl-CoA, which then enters the citric acid cycle to produce energy . The compound’s molecular targets include enzymes involved in fatty acid transport and oxidation, such as carnitine palmitoyltransferase I and II.
Comparaison Avec Des Composés Similaires
trans-2-Dodecenoyl-L-carnitine: Another acylcarnitine involved in fatty acid metabolism.
trans-2-Tetradecenoyl-L-carnitine: Used as a diagnostic metabolite biomarker.
cis-9-Tetradecenoyl-L-carnitine: Similar in structure but with a cis configuration.
Uniqueness: trans-2-Decenoyl-L-carnitine is unique due to its specific role in the transport and oxidation of medium-chain fatty acids. Its trans configuration also distinguishes it from other acylcarnitines with cis configurations, affecting its biochemical properties and interactions .
Propriétés
Formule moléculaire |
C17H31NO4 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(3R)-3-[(E)-dec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3/b12-11+/t15-/m1/s1 |
Clé InChI |
MITAQTMTDSXVQD-AYJWMTRPSA-N |
SMILES isomérique |
CCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canonique |
CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



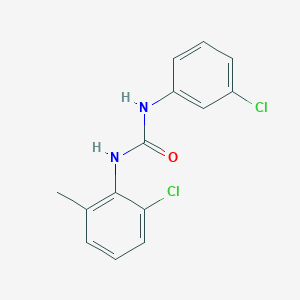
![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)



![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
